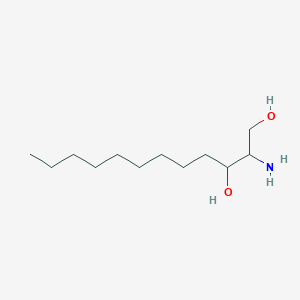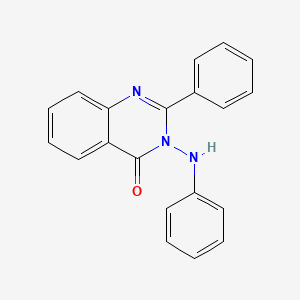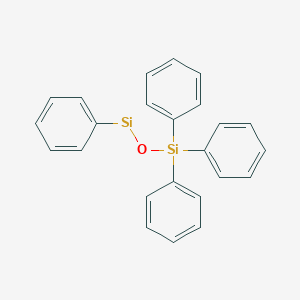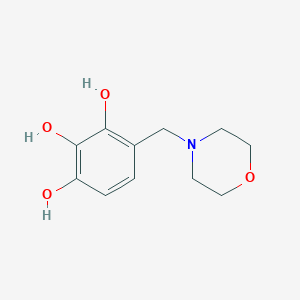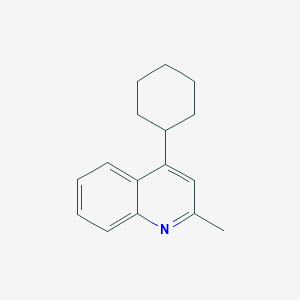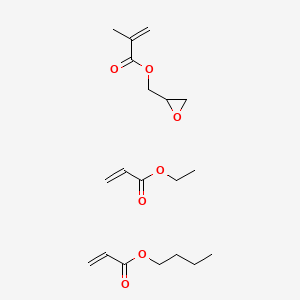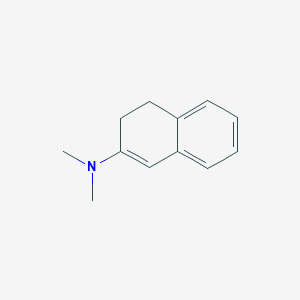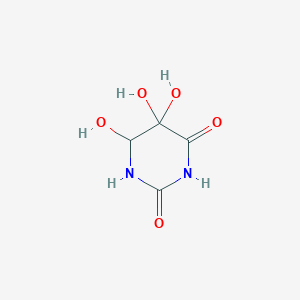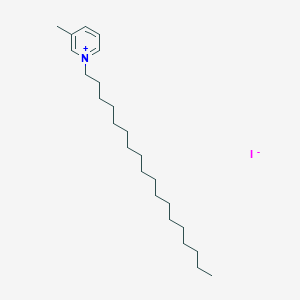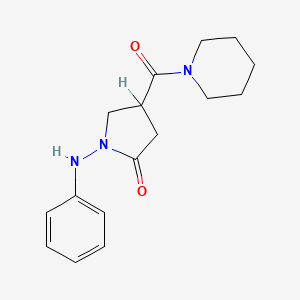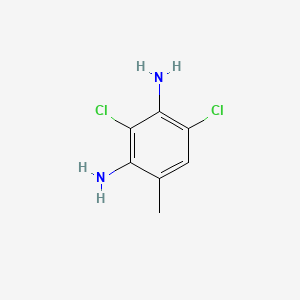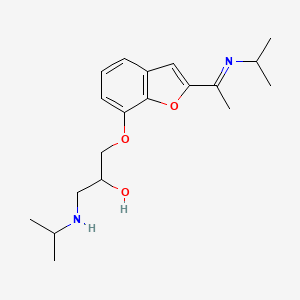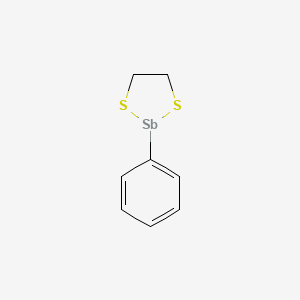
2-Phenyl-1,3,2-dithiastibolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,3,2-dithiastibolane is an organoantimony compound characterized by the presence of a phenyl group attached to a 1,3,2-dithiastibolane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3,2-dithiastibolane typically involves the reaction of antimony trichloride with thiophenol in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the dithiastibolane ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
Types of Reactions: 2-Phenyl-1,3,2-dithiastibolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-Phenyl-1,3,2-dithiastibolane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organoantimony compounds.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
作用机制
The mechanism of action of 2-Phenyl-1,3,2-dithiastibolane involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which may alter the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems.
相似化合物的比较
2-Phenyl-1,3,2-dithiarsolane: Similar structure but contains arsenic instead of antimony.
2-Phenyl-1,3,2-dithiastannolane: Contains tin instead of antimony.
2-Phenyl-1,3,2-dithiagermolane: Contains germanium instead of antimony.
Uniqueness: 2-Phenyl-1,3,2-dithiastibolane is unique due to the presence of antimony, which imparts distinct chemical properties compared to its analogs. These properties include different reactivity patterns and potential biological activities, making it a valuable compound for further research and application development.
属性
CAS 编号 |
51525-64-5 |
|---|---|
分子式 |
C8H9S2Sb |
分子量 |
291.1 g/mol |
IUPAC 名称 |
2-phenyl-1,3,2-dithiastibolane |
InChI |
InChI=1S/C6H5.C2H6S2.Sb/c1-2-4-6-5-3-1;3-1-2-4;/h1-5H;3-4H,1-2H2;/q;;+2/p-2 |
InChI 键 |
YWKCOWSSNSYOHV-UHFFFAOYSA-L |
规范 SMILES |
C1CS[Sb](S1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


